molecular formula C17H26N2O3 B14845128 2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14845128
M. Wt: 306.4 g/mol
InChI Key: PDKTXGKCRUXQNR-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxybenzyl group and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the 4-Methoxybenzyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-methoxybenzyl group.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(4-Hydroxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 2-(4-Methoxy-benzyl)-piperazine-1-carbinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group can improve its stability and bioavailability.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-piperazine: Similar structure but lacks the ester group.

    2-(4-Methoxybenzyl)-piperidine: Similar structure but with a piperidine ring instead of piperazine.

    2-(4-Methoxybenzyl)-morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness: 2-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of its piperazine ring, methoxybenzyl group, and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 2-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-12-14(19)11-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3

InChI Key

PDKTXGKCRUXQNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)OC

Origin of Product

United States

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